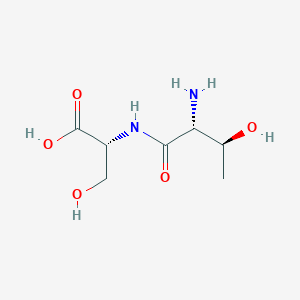

D-Threonyl-D-serine

Beschreibung

Overview of D-Amino Acids and Their Chiral Specificity in Biological Systems

Amino acids, with the exception of glycine (B1666218), are chiral molecules, meaning they exist in two non-superimposable mirror-image forms, or enantiomers: the L- (levo) and D- (dextro) forms. wikipedia.orgbiochemden.com This structural difference, known as chirality, is fundamental to their biological function. the-innovation.org While life on Earth predominantly utilizes L-amino acids for protein synthesis, D-amino acids are far from being biological oddities. frontiersin.orgwikipedia.org

In biological systems, the specific "handedness" of a molecule dictates its interactions. the-innovation.org Enzymes and receptors are themselves chiral and therefore exhibit stereospecificity, meaning they preferentially recognize and interact with one enantiomer over the other. biochemden.com This is why, for instance, D-amino acids are generally not incorporated into proteins during ribosomal synthesis. biochemden.comnih.gov

However, D-amino acids are found in various biological contexts. They are key components of the peptidoglycan cell walls of bacteria, providing structural integrity and resistance to most proteases that are designed to cleave bonds between L-amino acids. wikipedia.orgfrontiersin.org In mammals, certain D-amino acids, such as D-serine and D-aspartate, have been identified as important signaling molecules, particularly in the nervous and endocrine systems. jst.go.jpresearchgate.net D-serine, for example, acts as a co-agonist of NMDA receptors in the brain, playing a crucial role in neurotransmission, learning, and memory. wikipedia.orgncats.iofrontiersin.org

Key Characteristics of L- vs. D-Amino Acids:

| Feature | L-Amino Acids | D-Amino Acids |

| Prevalence in Proteins | Predominant form in ribosomally synthesized proteins. wikipedia.org | Rarely found in proteins, often as a result of post-translational modification. wikipedia.org |

| Biological Roles | Building blocks of proteins, enzyme catalysis, etc. wikipedia.org | Bacterial cell wall structure, neurotransmission, hormonal regulation. wikipedia.orgresearchgate.net |

| Metabolism | Readily metabolized by most organisms. biochemden.com | Often resistant to degradation by common proteases. frontiersin.org |

General Principles of Dipeptide Research in Chemical Biology

Dipeptides, the simplest form of peptides consisting of two amino acids linked by a peptide bond, are a significant area of research in chemical biology. researchgate.netmdpi.com Their study offers insights into fundamental biological processes and holds potential for various applications, including drug delivery and the development of new therapeutic agents. aksaray.edu.trtandfonline.com

Research in this field often focuses on the self-assembly of dipeptides into various nanostructures, such as nanotubes, vesicles, and hydrogels. aksaray.edu.trtandfonline.com These structures can exhibit unique properties, including high stability and biocompatibility, making them attractive for biomedical applications. aksaray.edu.tr For instance, dipeptide-based hydrogels are being explored for their potential in tissue regeneration and controlled drug release. aksaray.edu.tr

The functions and applications of dipeptides are often distinct from those of their constituent amino acids. researchgate.net The specific sequence and chirality of the amino acids within the dipeptide can dramatically influence its properties and biological activity. mdpi.com The study of dipeptides, therefore, requires a multidisciplinary approach, combining principles of chemistry, biology, and materials science to understand their structure-function relationships. novapublishers.comuu.se

Historical Context of D-Amino Acid and D-Dipeptide Discovery in Non-Microbial Organisms

For a long time, the presence of D-amino acids in nature was thought to be confined to bacteria. researchgate.net However, this perception began to change in the mid-20th century. In the 1950s, the first free D-amino acid, D-alanine, was detected in the blood of an insect. jst.go.jp This was followed by the discovery of free D-serine in earthworms and silkworms in the 1960s. jst.go.jp

The discovery of D-amino acids in mammals came later, with the identification of free D-aspartic acid in 1986. jst.go.jp A significant breakthrough occurred in the early 1990s with the discovery of substantial levels of D-serine in the mammalian brain. jst.go.jpfrontiersin.org This finding was pivotal, as it established a clear physiological role for a D-amino acid in the central nervous system of higher organisms. ncats.io

The discovery of D-amino acid-containing peptides (DAACPs) in animals further challenged the paradigm of L-amino acid exclusivity. nih.gov In 1981, a D-alanine residue was found in dermorphin, an opioid-like peptide from frog skin. nih.gov Subsequent research revealed that these DAACPs are not a result of spontaneous isomerization but are created by specific enzymes through post-translational modification. nih.gov These discoveries have opened up a new field of investigation into the enzymatic machinery and physiological significance of D-dipeptides and larger D-amino acid-containing peptides in the animal kingdom.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

656221-80-6 |

|---|---|

Molekularformel |

C7H14N2O5 |

Molekulargewicht |

206.20 g/mol |

IUPAC-Name |

(2R)-2-[[(2R,3S)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C7H14N2O5/c1-3(11)5(8)6(12)9-4(2-10)7(13)14/h3-5,10-11H,2,8H2,1H3,(H,9,12)(H,13,14)/t3-,4+,5+/m0/s1 |

InChI-Schlüssel |

GXDLGHLJTHMDII-VPENINKCSA-N |

Isomerische SMILES |

C[C@@H]([C@H](C(=O)N[C@H](CO)C(=O)O)N)O |

Kanonische SMILES |

CC(C(C(=O)NC(CO)C(=O)O)N)O |

Herkunft des Produkts |

United States |

Biochemical Pathways and Enzymatic Transformations Involving D Threonyl D Serine Constituent Amino Acids

Biosynthesis and Racemization of D-Serine and D-Threonine

The formation of D-amino acids in biological systems primarily occurs through the action of racemase enzymes, which convert L-enantiomers into their D-counterparts.

Serine Racemase (SR) Catalysis and Regulatory Mechanisms

D-serine is a crucial neuromodulator in the mammalian brain, acting as a co-agonist for N-methyl-D-aspartate (NMDA) receptors. nih.govncats.io Its synthesis from the readily available L-serine is catalyzed by serine racemase (SR), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. ncats.iofrontiersin.orgresearchgate.net

Serine racemase exhibits a complex catalytic mechanism, capable of performing two primary reactions:

Racemization: The interconversion of L-serine to D-serine. nih.gov

β-elimination (Dehydration): The degradation of both D-serine and L-serine into pyruvate (B1213749) and ammonia. nih.govmdpi.com

The catalytic process involves a transaldimination reaction where the substrate, L-serine, forms an external aldimine with the PLP cofactor, displacing the enzyme's lysine (B10760008) residue (K56). frontiersin.org This lysine residue then acts as a base, abstracting the α-proton from the substrate to form a planar quinonoid intermediate. frontiersin.orgmdpi.com Reprotonation on the opposite face of this intermediate, catalyzed by another active site residue (S84), yields D-serine. frontiersin.org

The activity of human serine racemase (hSR) is subject to intricate regulatory mechanisms. ATP acts as a primary allosteric modulator, significantly enhancing the enzyme's catalytic efficiency, particularly for the L-serine dehydration reaction. nih.govmdpi.comnih.gov Studies have shown that in the presence of ATP, the catalytic efficiency (kcat/KM) of L-serine dehydration increases approximately 31-fold, while the enhancement for D-serine dehydration and L-serine racemization is more modest at 4-fold and 1.9-fold, respectively. mdpi.com This suggests that ATP binding induces a conformational change that favors a "closed" state of the enzyme, influencing substrate channeling between the racemization and elimination pathways. nih.govnih.gov Divalent cations such as Mg2+ and Ca2+ also stimulate SR activity. nih.govebi.ac.uk

Pathways for D-Threonine Generation in Biological Systems

In contrast to D-serine, the enzymatic pathways for D-threonine biosynthesis are less characterized in most organisms. The precursor, L-threonine, is an essential amino acid for humans and is synthesized in microorganisms and plants from aspartic acid via a multi-step pathway involving enzymes like aspartokinase, homoserine dehydrogenase, and threonine synthase. creative-proteomics.comwikipedia.org

While a specific threonine racemase has been identified in some contexts, the widespread biological synthesis of D-threonine appears less common than that of D-serine. In many organisms, D-threonine is not produced endogenously. Chemical synthesis is often the preferred method for producing D-threonine for research and industrial applications due to the precise control it offers over the molecule's structure. The presence of D-threonine has been noted in extraterrestrial sources like meteorites, where its formation is attributed to non-biological processes. nasa.gov

Enantiomeric Interconversion Kinetics

The kinetics of the interconversion between L- and D-amino acids are fundamental to understanding their physiological concentrations. For serine racemase, kinetic parameters vary depending on the reaction (racemization vs. elimination) and regulatory factors like ATP.

The enzyme is highly selective for serine. researchgate.net However, some studies have shown that mammalian serine racemase can also catalyze the racemization of L-aspartate to D-aspartate, although with a much lower efficiency—approximately 550-fold lower than for serine racemization. oup.com The apparent Michaelis constant (Km) of rat serine racemase for L-serine has been reported, demonstrating its affinity for its primary substrate. researchgate.net The interconversion of enantiomers can also occur non-enzymatically under specific conditions, such as high temperature and pressure, but these rates are significantly slower than enzyme-catalyzed reactions. researchgate.netacs.org

| Enzyme | Substrate | Reaction | Km (mM) | kcat (min-1) | Catalytic Efficiency (kcat/Km) | Conditions | Source |

| Mammalian Serine Racemase (SRR) | L-Aspartate | Racemization (L-Asp to D-Asp) | 2.2 | 0.05 | 0.023 min-1mM-1 | pH 8.0, 37°C, with PLP and MgATP | oup.com |

| Human Serine Racemase (hSR) | L-Serine | Racemization | - | - | 17.5 s-1M-1 | with 2 mM ATP | mdpi.com |

| Human Serine Racemase (hSR) | L-Serine | β-elimination | - | - | 253 s-1M-1 | with 2 mM ATP | mdpi.com |

| Human Serine Racemase (hSR) | D-Serine | β-elimination | - | - | 2.4 s-1M-1 | with 2 mM ATP | mdpi.com |

Catabolism and Degradation of D-Amino Acids

The breakdown of D-amino acids is essential for maintaining appropriate physiological levels and for detoxification. Two key enzymes involved in the catabolism of D-serine are D-amino acid oxidase and D-serine dehydratase.

D-Amino Acid Oxidase (DAAO) Activity and Substrate Specificity

D-amino acid oxidase (DAAO) is a flavoenzyme (containing FAD) that catalyzes the oxidative deamination of various D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide. frontiersin.orgfrontiersin.orgoup.com In mammals, DAAO is the primary enzyme responsible for degrading D-serine, thereby regulating its levels in the brain and modulating NMDA receptor activity. frontiersin.orgtheproteinfactory2.it

DAAO exhibits strict stereoselectivity for D-isomers but has a broad substrate specificity, acting on neutral, polar, and aromatic D-amino acids. frontiersin.orgfrontiersin.org However, it is notably inactive towards acidic D-amino acids like D-aspartate and D-glutamate. frontiersin.orgfrontiersin.org The enzyme's properties, including turnover number and stability, can differ significantly depending on its source organism (e.g., yeast vs. human). frontiersin.orgoup.com The catabolic activity of DAAO is crucial, as dysregulation of D-serine levels due to altered DAAO function has been linked to neurological disorders. frontiersin.org

| Enzyme Source | Substrate | kcat (s-1) | Conditions | Source |

| Pig Kidney DAAO | D-Alanine | 133.3 | pH 9.8, 37°C | uniprot.org |

| Pig Kidney DAAO | D-Serine | 3 | pH 8.3, 25°C | uniprot.org |

| Pig Kidney DAAO | D-Proline | 10.3 | pH 8.3, 25°C | uniprot.org |

| Pig Kidney DAAO | D-Phenylalanine | 16.7 | pH 8.3, 25°C | uniprot.org |

| Pig Kidney DAAO | D-Methionine | 6.8 | pH 8.3, 25°C | uniprot.org |

| Pig Kidney DAAO | D-Arginine | 3.5 | pH 8.3, 25°C | uniprot.org |

| Pig Kidney DAAO | D-Lysine | 0.8 | pH 8.3, 25°C | uniprot.org |

D-Serine Dehydratase (DSD) Mechanisms and Biological Relevance

In many non-mammalian eukaryotes, including bacteria, yeast, and chickens, another enzyme called D-serine dehydratase (DSD), also known as D-serine ammonia-lyase, contributes to D-serine degradation. portlandpress.comresearchgate.netwikipedia.org Unlike the FAD-dependent DAAO, DSD is a PLP-dependent enzyme that catalyzes the direct β-elimination of D-serine to produce pyruvate and ammonia. researchgate.netnih.gov Some forms of this enzyme, such as the one found in chickens, also require Zn2+ for activity. portlandpress.comresearchgate.net

In Escherichia coli, DSD is thought to serve a detoxifying role by degrading D-serine, which can be an antagonist in certain metabolic pathways. nih.gov The crystal structure of E. coli DSD reveals a fold typical of PLP-dependent enzymes, with a catalytic mechanism involving the formation of a Schiff base between PLP and D-serine, followed by elimination. nih.govrcsb.org In organisms like chickens, DSD is expressed in the liver, kidney, and brain, where it plays a primary role in clearing D-serine from circulation. researchgate.net The slime mold Dictyostelium discoideum possesses both DAAO and DSD, but DSD appears to be the main enzyme responsible for D-serine degradation. researchgate.netfrontiersin.org

| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Optimal pH | Source |

| D-Serine Dehydratase (DSD) | Dictyostelium discoideum | D-Serine | 0.19 | 2.6 | 8.0 | frontiersin.org |

Identification and Characterization of D-Dipeptidases

D-dipeptidases are enzymes that specifically hydrolyze dipeptides containing D-amino acids. While direct enzymatic studies on D-Threonyl-D-serine are limited, the characterization of various D-dipeptidases provides insights into their potential activity towards such substrates. These enzymes are found in both bacteria and mammals and play crucial roles in processes ranging from antibiotic resistance to routine metabolism.

Bacterial D-dipeptidases are well-documented, particularly in the context of vancomycin (B549263) resistance. The VanX enzyme, a zinc-dependent D-alanyl-D-alanine dipeptidase, is essential for this resistance mechanism. It exhibits high specificity for D-Ala-D-Ala, ensuring the removal of precursors that would otherwise allow vancomycin to bind to the bacterial cell wall. nih.gov While its primary substrate is D-Ala-D-Ala, some studies have shown that VanX can also hydrolyze D-Ala-D-Ser, albeit at a lower rate. asm.org This suggests a potential, though likely less efficient, activity towards dipeptides containing D-serine. Another class of bacterial peptidases, such as PepV, displays broader substrate specificity, cleaving various dipeptides, including those with an N-terminal D-Ala residue. ebi.ac.uknih.gov The promiscuity of enzymes like PepV from Staphylococcus hominis has been demonstrated by their ability to cleave diverse dipeptides. yamaguchi-u.ac.jp

In mammals, a membrane-bound dipeptidase found in the kidneys can hydrolyze a range of dipeptides that have a D-amino acid at the C-terminus, with an efficiency comparable to their L-amino acid counterparts. nih.govnih.gov However, this enzyme does not act on dipeptides with an N-terminal D-amino acid. nih.gov This specificity suggests a potential role in the metabolism of dipeptides like L-Threonyl-D-serine but not D-Threonyl-D-serine. The table below summarizes the characteristics of some relevant dipeptidases.

| Enzyme | Source | Substrate Specificity | Relevance to D-Threonyl-D-serine |

| VanX | Bacteria (e.g., Enterococcus faecium) | Highly specific for D-Ala-D-Ala; lower activity on D-Ala-D-Ser. asm.org | May have limited activity due to the presence of D-serine. |

| PepV | Bacteria (e.g., Lactobacillus delbrueckii) | Broad specificity for dipeptides, particularly those with N-terminal D-Ala or β-Ala. ebi.ac.uknih.gov | Its broad specificity might allow for the hydrolysis of D-Threonyl-D-serine. |

| Mammalian Renal Dipeptidase | Mammals (Kidney) | Hydrolyzes dipeptides with a C-terminal D-amino acid. nih.govnih.gov | Unlikely to hydrolyze D-Threonyl-D-serine due to the N-terminal D-threonine. |

| Sco3058 | Streptomyces coelicolor | Broad range, with a preference for L-Xaa-D-Xaa dipeptides. nih.govpdbj.org | Unlikely to hydrolyze D-Threonyl-D-serine due to the N-terminal D-threonine. |

Metabolic Interplay and Regulation of D-Amino Acid Homeostasis

Crosstalk between L- and D-Amino Acid Metabolic Pathways

The metabolism of L- and D-amino acids is interconnected through specific enzymatic pathways that allow for the conversion and degradation of these enantiomers. While L-amino acids are the primary building blocks of proteins, D-amino acids play significant physiological roles, and their concentrations are tightly regulated. ontosight.ai

The synthesis of D-amino acids in mammals often occurs via the action of racemase enzymes, which convert L-amino acids to their D-counterparts. nih.gov For instance, serine racemase catalyzes the conversion of L-serine to D-serine. nih.govresearchgate.net This D-serine can then be a constituent of dipeptides or serve other functions.

Conversely, the degradation of D-amino acids is primarily carried out by D-amino acid oxidase (DAAO) and D-aspartate oxidase (DDO). DAAO is a flavoenzyme that catalyzes the oxidative deamination of neutral and basic D-amino acids, including D-serine and likely D-threonine, to their corresponding α-keto acids, ammonia, and hydrogen peroxide. frontiersin.orgpnas.org DDO acts on acidic D-amino acids. ontosight.ai This degradation pathway represents a crucial point of intersection, as the resulting α-keto acids can re-enter L-amino acid metabolic pathways. For example, the α-keto acid of serine (hydroxypyruvate) can be converted back to L-serine. This interplay ensures the maintenance of appropriate levels of both L- and D-amino acids.

The gut microbiota also plays a significant role in the crosstalk between L- and D-amino acid metabolism. Bacteria possess a wide array of racemases and can produce various D-amino acids from L-amino acids present in the diet or host. ontosight.ai These bacterially derived D-amino acids can be absorbed by the host and enter into the systemic D-amino acid pool, further highlighting the intricate metabolic exchange.

Integration with One-Carbon Metabolism and Other Central Biochemical Networks

Serine metabolism is deeply integrated with one-carbon (1C) metabolism, a critical network for the synthesis of nucleotides, methylation reactions, and amino acid homeostasis. L-serine is a major donor of one-carbon units to the folate cycle. The enzyme serine hydroxymethyltransferase (SHMT) catalyzes the conversion of L-serine to glycine (B1666218), transferring a one-carbon unit to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate.

Recent research suggests that the chirality of serine can influence this metabolic flow. An enantiomeric shift from L-serine to D-serine metabolism, which occurs during neural maturation, has been shown to decrease glycine synthesis and consequently suppress one-carbon metabolism. D-serine can inhibit the transport of cytosolic L-serine into the mitochondria, where a significant portion of one-carbon metabolism originates. This restraint on one-carbon metabolism can impact cellular proliferation, which is highly dependent on the products of this pathway for nucleotide synthesis.

The degradation of D-serine by DAAO produces hydroxypyruvate, which can be further metabolized. This links D-amino acid catabolism to central energy pathways such as glycolysis and gluconeogenesis, as hydroxypyruvate can be converted to intermediates of these pathways. Similarly, the degradation of D-threonine would produce its corresponding α-keto acid, which could also potentially enter central metabolic networks.

Cellular and Tissue-Specific Regulation of D-Amino Acid Concentrations

The concentrations of D-amino acids are not uniform throughout the body but are subject to stringent cellular and tissue-specific regulation. This regulation is achieved through a combination of localized synthesis, degradation, and transport mechanisms.

In mammals, D-serine levels are particularly high in the brain, where it acts as a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. The concentration of D-serine in the brain is controlled by the balance between its synthesis by serine racemase and its degradation by DAAO. Interestingly, DAAO activity is not uniform across all brain regions, leading to area-specific differences in D-serine levels.

The kidney plays a pivotal role in the systemic homeostasis of D-amino acids. Mammalian renal dipeptidases, as mentioned earlier, contribute to the breakdown of certain D-amino acid-containing dipeptides. nih.gov Furthermore, the kidneys are instrumental in the excretion of D-amino acids, which helps maintain low plasma concentrations. The high levels of DAAO in the kidney also contribute significantly to the degradation of circulating D-amino acids.

The following table presents data on the concentrations of D-serine in different biological samples, illustrating the tissue-specific regulation.

| Sample Type | Organism | D-Serine Concentration | Reference |

| Serum (Healthy Control) | Human | Significantly higher than in first-episode schizophrenia patients | asm.org |

| Serum (First-episode schizophrenia patients) | Human | Significantly lower than in healthy controls | asm.org |

| Spinal Cord Motor Neurons | Mouse | Present, suggesting a role in the motor system | frontiersin.org |

The presence and regulation of D-amino acids and their metabolic enzymes vary significantly between cell types and tissues, reflecting their diverse and specialized physiological functions.

Advanced Analytical and Structural Characterization of D Threonyl D Serine

Chromatographic and Electrophoretic Separation Techniques

The separation and purification of D-Threonyl-D-serine from complex mixtures, and particularly its resolution from its stereoisomers, are critical preliminary steps for its characterization. Chiral separation techniques are paramount in this endeavor.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the enantiomeric resolution of amino acids and their derivatives, including dipeptides like D-Threonyl-D-serine. The direct analysis of underivatized amino acids is often preferred to avoid the introduction of impurities and additional steps associated with derivatization. sigmaaldrich.com Macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those employing teicoplanin, are particularly effective for separating enantiomers of polar and ionic compounds like amino acids due to their compatibility with both aqueous and organic mobile phases. sigmaaldrich.com

Alternatively, derivatization techniques can be employed to convert enantiomers into diastereomers, which can then be separated using standard achiral HPLC. sigmaaldrich.comnih.gov Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) combined with a chiral thiol like N-acetyl-L-cysteine (NAC). nih.gov This method has been successfully used for the separation of D- and L-serine. nih.gov Another approach involves derivatization with Marfey's reagent, which has been used to quantify the L-enantiomer in D-serine samples. journalijar.comjournalijar.com A two-step HPLC system, involving pre-column fluorescence derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) followed by separation on a reversed-phase column and then a chiral column, has been established for the sensitive determination of threonine isomers. researchgate.net

| Parameter | Description | Relevance to D-Threonyl-D-serine Analysis |

| Chiral Stationary Phase (CSP) | A stationary phase that is itself chiral, allowing for differential interaction with enantiomers. | Macrocyclic glycopeptide-based CSPs are suitable for the direct separation of underivatized dipeptides. sigmaaldrich.com |

| Mobile Phase | The solvent that moves the analyte through the column. Its composition is critical for achieving separation. | LC-MS-compatible mobile phases have been developed for the resolution of underivatized amino acids. sigmaaldrich.com |

| Derivatization Reagent | A chemical used to modify the analyte to enhance its detection or separation properties. | OPA/NAC and Marfey's reagent can be used to form diastereomers for separation on achiral columns. nih.govjournalijar.com NBD-F allows for sensitive fluorescence detection. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) Coupled with Chiral Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like dipeptides, derivatization is a prerequisite to increase their volatility. sigmaaldrich.comsigmaaldrich.com This process typically involves the esterification of the carboxyl group and the blocking of the amino group. sigmaaldrich.com

Chiral GC-MS analysis often employs chiral capillary columns, such as Chirasil-L-Val, for the separation of enantiomers. researchgate.netresearchgate.net Derivatization with reagents like heptafluorobutyl chloroformate (HFBCF) followed by amidation has been shown to be effective for the chiral analysis of amino acids. researchgate.netnih.gov While this technique provides excellent separation, care must be taken to avoid racemization during the derivatization process, which can lead to inaccurate quantification of enantiomers. researchgate.net

| Derivatization Step | Reagent Example | Purpose |

| Esterification | Methanolic HCl, Trimethylchlorosilane (TMCS) | Converts the carboxylic acid group into a more volatile ester. sigmaaldrich.com |

| Acylation/Blocking | Trifluoroacetic anhydride (B1165640) (TFAA), Heptafluorobutyl chloroformate (HFBCF) | Blocks the polar amino group to increase volatility and improve peak shape. sigmaaldrich.comresearchgate.net |

Capillary Electrophoresis and Microfluidic Platforms for D-Dipeptide Analysis

Capillary Electrophoresis (CE) offers a high-efficiency separation method for charged molecules like dipeptides. polimi.itrsc.orgresearchgate.netacs.orgnih.gov CE can be particularly advantageous for separating stereoisomers. The use of chiral selectors, such as cyclodextrins (e.g., beta-cyclodextrin) and their derivatives, added to the running buffer, can facilitate the resolution of enantiomeric dipeptides. polimi.itnih.gov The combination of binary chiral selectors has been shown to enhance selectivity and resolution. polimi.it

Coupling CE with mass spectrometry (CE-MS) provides a powerful platform for the comprehensive analysis of dipeptides, enabling both separation and identification. researchgate.netacs.org This technique has been used to quantitate hundreds of dipeptides and achieve excellent separation of structural isomers. researchgate.netacs.org The pH of the separation buffer is a critical parameter that can be adjusted to optimize the electrophoretic mobility differences between diastereomerically related peptides. nih.gov

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the structural and conformational details of D-Threonyl-D-serine at the molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformation of molecules in solution. For a dipeptide like D-Threonyl-D-serine, 1D and 2D NMR experiments can provide detailed information about the connectivity of atoms and the spatial relationships between them.

High-Resolution Mass Spectrometry (HR-MS) for Precise Molecular Mass and Fragmentation

High-Resolution Mass Spectrometry (HR-MS) is essential for the accurate determination of the molecular weight of D-Threonyl-D-serine and for elucidating its structure through fragmentation analysis. drug-dev.comwaters.comwiley-vch.de HR-MS instruments, such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometers, can measure mass-to-charge ratios with high precision, allowing for the unambiguous determination of the elemental composition of the parent ion. waters.com

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of molecules. For D-Threonyl-D-serine, these methods provide a unique "vibrational fingerprint" that is highly specific to its molecular structure, conformation, and intermolecular interactions. The spectrum arises from the absorption (IR) or scattering (Raman) of light that excites molecular vibrations, such as stretching, bending, and wagging of chemical bonds.

In its solid, zwitterionic state (NH₃⁺-CH(R₁)-CO-NH-CH(R₂)-COO⁻), D-Threonyl-D-serine exhibits several characteristic vibrational bands. The analysis of these bands allows for unambiguous identification and assessment of sample purity.

Key vibrational regions and their assignments for D-Threonyl-D-serine include:

O-H and N-H Stretching Region (3500-2800 cm⁻¹): This region is dominated by strong, broad absorptions from the O-H stretching of the threonine and serine side-chain hydroxyl groups, as well as the N-H stretching of the N-terminal ammonium (B1175870) (NH₃⁺) group. The breadth of these peaks is indicative of extensive hydrogen bonding in the solid state.

Amide I and Amide II Bands (1700-1500 cm⁻¹): These are the most diagnostic bands for peptides.

The Amide I band, primarily due to the C=O stretching vibration of the peptide backbone, typically appears as a very strong absorption in the IR spectrum between 1680 and 1630 cm⁻¹. Its precise frequency is sensitive to the peptide's conformation and hydrogen bonding environment.

The Amide II band, arising from a combination of N-H in-plane bending and C-N stretching, is found between 1580 and 1510 cm⁻¹.

Carboxylate (COO⁻) Stretching (1610-1550 cm⁻¹ and 1420-1380 cm⁻¹): The deprotonated C-terminal carboxylate group gives rise to two characteristic bands: an intense asymmetric stretching (νₐₛ) band, which can sometimes overlap with the Amide I region, and a weaker symmetric stretching (νₛ) band. The symmetric stretch is often strong in the Raman spectrum, complementing the IR data.

The complementary nature of IR and Raman spectroscopy is crucial. Vibrations that are strong in IR (e.g., those with a large change in dipole moment, like C=O stretch) may be weak in Raman, while vibrations that are strong in Raman (e.g., those with a large change in polarizability, like symmetric C-C stretches) may be weak in IR. Together, they provide a comprehensive vibrational profile of D-Threonyl-D-serine.

Table 5.2.3.1: Characteristic Vibrational Frequencies for Solid-State D-Threonyl-D-serine

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Vibrational Assignment |

| ~3400 - 3200 | Strong, Broad | Medium | O-H Stretch (Side-chain hydroxyl groups) |

| ~3100 - 2800 | Strong, Broad | Medium | N-H Stretch (N-terminal NH₃⁺) |

| ~1665 | Very Strong | Medium | Amide I (C=O Stretch) |

| ~1590 | Strong | Weak | Asymmetric Stretch (C-terminal COO⁻) |

| ~1540 | Strong | Medium | Amide II (N-H Bend + C-N Stretch) |

| ~1410 | Medium | Strong | Symmetric Stretch (C-terminal COO⁻) |

| ~1350 | Medium | Medium | C-H Bend (CH₃, CH) |

| ~1100 | Strong | Weak | C-O Stretch (Side-chain hydroxyl groups) |

Circular Dichroism (CD) for Chiral Confirmation and Secondary Structure Inference

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is an indispensable tool for confirming the absolute stereochemistry of compounds like D-Threonyl-D-serine and for probing the conformational preferences of the peptide backbone in solution.

As D-Threonyl-D-serine is composed exclusively of D-amino acids, its CD spectrum is expected to be approximately the mirror image of the spectrum of its enantiomer, L-Threonyl-L-serine. This provides a direct and non-ambiguous confirmation of the D,D-configuration. Any deviation would suggest the presence of diastereomeric (L,D or D,L) or enantiomeric (L,L) impurities.

The far-UV CD spectrum (typically 190-250 nm) is dominated by electronic transitions within the peptide amide bond and the C-terminal carboxylate group.

n→π* Transition: The peptide amide bond exhibits an n→π* transition around 210-230 nm. For a peptide backbone in a random coil or extended conformation (like a polyproline II-type structure common for short peptides in solution), this transition typically results in a weak CD band.

π→π* Transition: A more intense π→π* transition occurs below 200 nm. The sign and magnitude of these Cotton effects are highly sensitive to the peptide backbone dihedral angles (φ, ψ).

While a dipeptide is too short to form canonical secondary structures like α-helices or β-sheets, its CD spectrum is not featureless. It reflects the time-averaged population of conformations adopted in solution. The spectrum of D-Threonyl-D-serine would likely indicate a preference for an extended, polyproline II (PPII)-like conformation, which is common for short, unconstrained peptides in aqueous solution. The specific signature would be a strong negative band near 200 nm and a weak positive band near 220 nm, characteristic of the D-PPII conformation (mirror image of the L-PPII signature).

Table 5.2.4.1: Expected Far-UV CD Spectral Features for D-Threonyl-D-serine in Aqueous Solution

| Approx. Wavelength (nm) | Expected Sign of Cotton Effect | Corresponding Electronic Transition(s) | Structural Inference |

| ~220 nm | Weak Positive | n→π* (Peptide Amide) + n→π* (D-carboxylate) | Confirms D-configuration; consistent with extended coil. |

| < 200 nm | Strong Negative | π→π* (Peptide Amide) | Characteristic of a D-polyproline II (PPII) type conformation. |

X-ray Crystallography and Cryo-Electron Microscopy

Elucidation of D-Threonyl-D-serine Crystal Structures

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in its crystalline solid state. To analyze D-Threonyl-D-serine, a single, high-quality crystal is grown from a supersaturated solution and then exposed to a focused beam of X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which a precise atomic model is built.

The crystal structure of D-Threonyl-D-serine would reveal several key features:

Absolute Stereochemistry: The configuration at both the Cα of threonine and the Cα of serine would be unambiguously confirmed as D.

Molecular Conformation: The precise values of all backbone (φ, ψ) and side-chain (χ) torsion angles are determined, defining the molecule's conformation as it is "locked" in the crystal lattice.

Bond Lengths and Angles: High-resolution data provide bond lengths and angles with picometer and sub-degree accuracy, respectively, which can be compared with theoretical values.

Intermolecular Interactions: The structure elucidates the complex network of hydrogen bonds and van der Waals forces that stabilize the crystal packing. In the zwitterionic form, the N-terminal ammonium group and the side-chain hydroxyls act as hydrogen bond donors, while the C-terminal carboxylate, peptide carbonyl oxygen, and hydroxyl oxygens act as acceptors. This network is critical for the stability and properties of the solid material.

Table 5.3.1.1: Hypothetical Crystallographic Data for D-Threonyl-D-serine

| Parameter | Hypothetical Value / Description | Significance |

| Crystal System | Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | P2₁2₁2₁ | A common chiral space group, confirming the enantiopure nature of the crystal. |

| Unit Cell (a, b, c) | a=5.8 Å, b=9.2 Å, c=18.5 Å | Dimensions of the repeating unit of the crystal lattice. |

| Backbone Torsion (φ) | ~ -120° | Defines the rotation around the N-Cα bond. |

| Backbone Torsion (ψ) | ~ +135° | Defines the rotation around the Cα-C bond. |

| Key H-Bond Distance | N-H···O=C (2.85 Å) | Example of a hydrogen bond between the ammonium group and a carboxylate oxygen. |

Structural Analysis of D-Amino Acid Metabolizing Enzymes in Complex with Substrates/Inhibitors

X-ray crystallography and, for larger assemblies, Cryo-Electron Microscopy (Cryo-EM), are instrumental in understanding how D-Threonyl-D-serine interacts with biological macromolecules. By co-crystallizing an enzyme, such as a D-dipeptidase or a D-amino acid transaminase, with D-Threonyl-D-serine, one can obtain a high-resolution "snapshot" of the dipeptide bound within the enzyme's active site.

Such a structure provides invaluable insights into the mechanisms of molecular recognition and catalysis:

Substrate Specificity: The structure reveals the precise network of interactions responsible for binding. This includes hydrogen bonds between the dipeptide's functional groups (NH₃⁺, COO⁻, amide, OH groups) and specific amino acid residues (e.g., Arginine, Aspartate, Tyrosine) in the active site. It would explicitly show how the enzyme pocket is shaped to accommodate the D-stereochemistry at both positions, often through specific placement of backbone carbonyls or bulky side chains that would sterically clash with an L-substrate.

Catalytic Mechanism: The position of the scissile peptide bond relative to the enzyme's catalytic machinery (e.g., a catalytic Ser/Cys/Asp triad, or a metal cofactor like Zn²⁺) can be visualized. This allows researchers to infer the mechanism of peptide bond hydrolysis, including the roles of specific residues in activating a water molecule for nucleophilic attack.

Inhibitor Design: If D-Threonyl-D-serine or an analogue acts as an inhibitor, the structure can reveal the mode of inhibition. Understanding how it binds without being turned over provides a rational basis for designing more potent and specific therapeutic agents that target the enzyme.

For example, in a hypothetical complex with a D-dipeptidase, the N-terminal ammonium of D-Threonyl-D-serine might form a salt bridge with an Aspartate residue, while the C-terminal carboxylate interacts with an Arginine. The side-chain hydroxyls could form additional hydrogen bonds, enhancing binding affinity and specificity.

Computational Chemistry and Molecular Modeling

Quantum Mechanical (Ab Initio, DFT) Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, particularly those using Density Functional Theory (DFT), provide profound theoretical insight into the intrinsic properties of D-Threonyl-D-serine at the electronic level. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure, from which numerous properties can be derived.

Commonly used DFT functionals (e.g., B3LYP) combined with appropriate basis sets (e.g., 6-311++G(d,p)) can be used to model the dipeptide in the gas phase or in a simulated solvent environment (using a Polarizable Continuum Model, PCM).

Key insights obtained from QM calculations include:

Optimized Molecular Geometry: QM calculations can predict the lowest-energy conformation of the molecule, providing theoretical bond lengths, angles, and torsions that can be validated against experimental X-ray data. This helps in understanding the intrinsic conformational preferences of the dipeptide, free from crystal packing forces.

Electronic Properties: The calculations yield the energies and shapes of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically located on electron-rich regions like the carboxylate and peptide bond, indicating sites susceptible to electrophilic attack. The LUMO represents the most favorable region to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (ESP): An ESP map visually represents the charge distribution across the molecule. For zwitterionic D-Threonyl-D-serine, the map would show strong negative potential (red) around the carboxylate and carbonyl oxygens and strong positive potential (blue) around the ammonium hydrogens, quantitatively mapping the regions responsible for the hydrogen bonding and electrostatic interactions observed in crystal structures and enzyme active sites.

Theoretical Vibrational Spectra: QM methods can calculate the vibrational frequencies and intensities of a molecule. These theoretical spectra are invaluable for assigning the experimental bands observed in IR and Raman spectroscopy (Section 5.2.3), helping to resolve ambiguities and confirm the nature of complex vibrations.

Table 5.4.1.1: Representative Theoretical Properties of D-Threonyl-D-serine from DFT Calculations (e.g., B3LYP/6-311+G(d,p) in water PCM)

| Property | Typical Calculated Value / Description | Significance |

| HOMO Energy | ~ -7.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | ~ +0.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap | ~ 8.0 eV | Indicates high kinetic stability and low chemical reactivity of the isolated molecule. |

| Dipole Moment | ~ 12 - 15 Debye | High value reflects the charge separation in the zwitterionic form. |

| ESP Minimum | Located on carboxylate oxygen atoms. | Most electron-rich site, prime location for H-bond donation or metal coordination. |

| ESP Maximum | Located on ammonium hydrogen atoms. | Most electron-poor site, prime location for H-bond acceptance. |

Table of Mentioned Compounds

| Compound Name | Abbreviation / Type |

|---|---|

| D-Threonyl-D-serine | Dipeptide |

| D-Threonine | D-Amino Acid |

| D-Serine | D-Amino Acid |

| L-Threonyl-L-serine | Dipeptide |

| Arginine | Amino Acid Residue |

| Aspartate | Amino Acid Residue |

Molecular Dynamics Simulations for Conformational Dynamics and Binding Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the conformational landscape and dynamic behavior of peptides at an atomic level. For the dipeptide D-Threonyl-D-serine, while specific MD studies are not extensively documented in public literature, its dynamics can be inferred from computational analyses of analogous D-dipeptides and the known influence of its constituent amino acids.

MD simulations of dipeptides typically model the molecule in an explicit solvent, such as water, to mimic physiological conditions. The simulations solve Newton's equations of motion for the system, allowing researchers to observe how the peptide folds, flexes, and interacts with its environment over time. Key to this analysis is the choice of a force field (e.g., AMBER, CHARMM), a set of parameters that defines the potential energy of the system's particles and their interactions. nih.gov

Studies on similar D-dipeptides, such as n-formyl-D-serine-D-alanine-NH2, reveal a strong preference for folded or turn-like structures, particularly β-turns. nih.govresearchgate.net These conformations are stabilized by intramolecular hydrogen bonds, for instance, between the carbonyl oxygen of one residue and the amide proton of another. nih.govresearchgate.net Given the structural similarity between alanine (B10760859) and threonine at the β-carbon, D-Threonyl-D-serine is also predicted to favorably adopt such turn conformations. The presence of hydroxyl groups on both the threonine and serine side chains introduces additional possibilities for intramolecular hydrogen bonding, which could further stabilize certain folded states or mediate interactions with solvent molecules.

The key difference between threonine and serine is the methyl group on threonine's side chain. frontiersin.org This methyl group imposes steric constraints that can influence the accessible backbone (φ, ψ) and side-chain (χ) dihedral angles, leading to distinct conformational preferences compared to a serine-containing dipeptide. frontiersin.orgnih.gov MD simulations can precisely map these conformational preferences by generating a Ramachandran plot, which visualizes the energetically allowed regions for the backbone dihedral angles. For D-amino acid dipeptides, these plots show preferences for regions corresponding to left-handed helices and other specific turn types, which are mirror images of the preferences for L-amino acids. nih.govresearchgate.net

Binding interactions of D-Threonyl-D-serine with potential biological targets can also be explored using MD simulations. By simulating the dipeptide in the presence of a target protein, researchers can observe the process of binding, identify key interacting residues, and calculate the binding free energy to quantify the affinity. The hydroxyl groups of threonine and serine would be expected to play a crucial role, acting as both hydrogen bond donors and acceptors in interactions with protein active sites.

Table 1: Predicted Stable Conformational Features of D-Dipeptides Based on D-Ser-D-Ala Analogue This table extrapolates data from studies on n-formyl-D-serine-D-alanine-NH2 to predict likely conformations for D-Threonyl-D-serine.

| Feature | Predicted Characteristic for D-Threonyl-D-serine | Rationale/Reference |

| Dominant Conformation | β-turn structures | D-dipeptides show a high propensity for forming turns, stabilized by intramolecular hydrogen bonds. nih.govresearchgate.net |

| Key Stabilizing Force | Intramolecular Hydrogen Bonds | The polar side chains of Threonine and Serine, along with the peptide backbone, can form stable internal hydrogen bonds. nih.govfrontiersin.org |

| Ramachandran Plot Regions | Favors βL, γD, γL regions | Computational studies on D-Ser-D-Ala dipeptides identified these as the most stable conformational regions. nih.gov |

| Side Chain Influence | Steric hindrance from Thr methyl group; H-bonding from OH groups | The methyl group on Threonine restricts conformational freedom, while the hydroxyl groups on both residues can form key interactions. frontiersin.org |

In Silico Prediction of D-Dipeptide Interactions with Biological Targets

In silico methods provide a rapid and cost-effective means to generate hypotheses about the biological functions of novel molecules like D-Threonyl-D-serine by predicting their interactions with protein targets. nih.gov These computational strategies can screen vast biological and chemical spaces to identify potential binding partners and guide further experimental validation. mdpi.commdpi.com

The prediction process generally follows a structured workflow, often beginning with structure-based virtual screening (SBVS) . tandfonline.com This requires a 3D model of D-Threonyl-D-serine, which can be generated and energy-minimized using computational chemistry software. This model is then "docked" into the binding sites of a large library of known protein structures (e.g., from the Protein Data Bank). nih.govfrontiersin.org Docking algorithms predict the preferred binding pose of the dipeptide within the protein's active or allosteric site and calculate a scoring function to estimate the binding affinity. mdpi.com Hits are ranked based on these scores, prioritizing proteins that are predicted to bind the dipeptide most strongly.

An alternative or complementary approach is ligand-based virtual screening (LBVS) . tandfonline.com This method does not require a 3D structure of the target protein. Instead, it relies on the principle that molecules with similar structures often have similar biological activities. The structure of D-Threonyl-D-serine can be compared to libraries of known bioactive compounds, including other peptides. A high degree of chemical similarity to a molecule with a known function suggests that D-Threonyl-D-serine might have a similar activity.

More advanced methods leverage machine learning and deep learning . d-nb.infooup.com These models are trained on large datasets of known peptide sequences and their associated biological activities. arcadiascience.com By encoding the D-Threonyl-D-serine sequence into a format the model can understand, it can predict the probability of it having specific functions, such as being antimicrobial, antihypertensive, or having affinity for a certain class of receptors. nih.govmdpi.com Specific web servers and tools, such as finDr, have been developed to aid in the identification of D-peptide interactors for target proteins, streamlining the screening of virtual libraries containing these non-canonical amino acids. mdpi.com

Table 2: Hypothetical Workflow for In Silico Prediction of D-Threonyl-D-serine Interactions

| Step | Method | Description | Tools/Databases Example |

| 1. Ligand Preparation | 3D Modeling | Generate a low-energy 3D conformer of D-Threonyl-D-serine. | Avogadro, Gaussian, various molecular modeling suites. |

| 2. Target Selection | Database Mining | Select a library of potential protein targets from structural or genomic databases. | Protein Data Bank (PDB), UniProt. |

| 3. Structure-Based Screening | Molecular Docking | Dock the dipeptide into the binding sites of the target library to predict binding poses and affinities. | AutoDock, Glide, Gold. tandfonline.com |

| 4. Ligand-Based Screening | Similarity Search | Compare the dipeptide's structure to databases of known bioactive molecules to find functional analogues. | PubChem, ChEMBL. |

| 5. Bioactivity Prediction | Machine Learning | Use pre-trained models to predict potential biological activities based on the dipeptide's sequence/structure. | DeepBP, TPepPro, AutoPeptideML. d-nb.infooup.comnih.gov |

| 6. Hit Validation | Molecular Dynamics | Run MD simulations on the top-ranked peptide-protein complexes from docking to validate stability and interaction patterns. | AMBER, GROMACS, CHARMM. |

Future Research Directions and Unexplored Avenues for D Threonyl D Serine Research

Identification of Undiscovered D-Threonyl-D-serine Receptors and Binding Partners

A primary avenue for future research is the identification of specific receptors and binding partners for D-Threonyl-D-serine. While the roles of free D-serine as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor are well-documented, the targets of D-dipeptides like D-Threonyl-D-serine remain largely unknown. frontiersin.orgelifesciences.orgnih.gov The potential for D-dipeptides to interact with unique cellular components distinct from their constituent amino acids presents an exciting area of exploration.

Future studies should employ a multi-pronged approach to deorphanize these interactions. Techniques such as affinity chromatography using immobilized D-Threonyl-D-serine as bait, followed by mass spectrometry-based proteomics, could identify interacting proteins from cell lysates or membrane fractions. Furthermore, advanced screening methods, including cell-based assays that monitor changes in cellular signaling pathways upon exposure to the dipeptide, could reveal functional receptor engagement. For instance, a cell growth determination assay was successfully used to screen for transporters of D-serine. elifesciences.org

It is also plausible that D-Threonyl-D-serine does not bind to a traditional receptor but instead interacts with other biomolecules, such as enzymes or ion channels, to modulate their activity. Investigating these possibilities will require a broad screening approach against various classes of proteins. The discovery of specific binding partners will be crucial for elucidating the physiological and potential pathophysiological roles of this D-dipeptide.

Development of Novel Biocatalytic Routes for D-Dipeptide Libraries

The synthesis of D-dipeptides, including D-Threonyl-D-serine, presents a significant challenge due to the need for stereochemical control. While chemical synthesis is possible, it often involves multiple protection and deprotection steps. nih.gov Biocatalysis offers a greener and more efficient alternative. Future research should focus on the discovery and engineering of enzymes for the synthesis of D-dipeptide libraries.

Several classes of enzymes hold promise as biocatalysts for dipeptide synthesis, including non-ribosomal peptide synthetases (NRPSs) and ATP-grasp enzymes. nih.gov NRPSs are large, modular enzymes found in bacteria and fungi that are responsible for the synthesis of a wide array of bioactive peptides, many of which contain D-amino acids. tandfonline.commdpi.com Engineering the substrate specificity of NRPS adenylation domains or creating hybrid synthetases could enable the production of novel D-dipeptides. mdpi.com

Another promising approach is the use of proteases in reverse, where the enzyme catalyzes peptide bond formation instead of hydrolysis. For example, papain has been used for the biosynthesis of dipeptides in a kinetically controlled strategy. nih.gov The development of robust and stereoselective biocatalysts will not only facilitate the production of D-Threonyl-D-serine for research purposes but also enable the creation of diverse D-dipeptide libraries for screening and drug discovery.

| Enzyme Class | Potential for D-Dipeptide Synthesis | Key Research Directions |

| Non-ribosomal Peptide Synthetases (NRPSs) | Natural catalysts for the synthesis of peptides containing D-amino acids. tandfonline.com | Engineering of adenylation domain specificity; Assembly of customized NRPS modules. mdpi.com |

| ATP-Grasp Enzymes | Catalyze peptide bond formation via an acylphosphate intermediate. nih.gov | Discovery of novel ATP-grasp enzymes with D-amino acid specificity; Enzyme engineering to alter substrate scope. |

| Proteases (in reverse) | Can catalyze peptide synthesis under specific conditions (e.g., papain, thermolysin). nih.govrsc.org | Optimization of reaction conditions for D-dipeptide synthesis; Discovery of proteases with D-amino acid tolerance. |

| Amidohydrolases | Some have shown enantioselectivity for deprotecting N-Cbz-protected amino acids, which could be exploited in chemoenzymatic routes. rsc.org | Characterization of D-specific amidohydrolases; Application in cascade reactions for D-dipeptide synthesis. rsc.org |

Elucidation of Enantiomeric Specificity in Emerging Biological Systems

The physiological and biological activities of amino acids and peptides are often highly dependent on their stereochemistry. tandfonline.com While L-amino acids are the predominant building blocks of proteins, D-amino acids and D-peptides are increasingly recognized for their diverse biological roles. tandfonline.comnih.gov A critical area of future research is to understand the enantiomeric specificity of biological systems with respect to D-Threonyl-D-serine.

This involves comparing the biological effects of D-Threonyl-D-serine with its enantiomer, L-Threonyl-L-serine, and its diastereomers, D-Threonyl-L-serine and L-Threonyl-D-serine. Such studies can reveal whether the observed activities are specific to the D-D configuration. For example, studies with synthetic D-peptides have shown that they can be more stable and exhibit unique biological activities compared to their L-counterparts. tandfonline.com

Investigating the metabolism of these different stereoisomers is also crucial. The presence of enzymes like D-amino-acid oxidase (DAO) suggests that organisms have mechanisms to process D-amino acids. frontiersin.org Understanding how D-Threonyl-D-serine is metabolized and whether specific enzymes are involved will provide insights into its biological fate and potential for accumulation.

Design of Optically Active Probes for D-Threonyl-D-serine Metabolism and Signaling

To visualize and track D-Threonyl-D-serine in biological systems, the development of optically active probes is essential. These probes can be used to study the uptake, distribution, metabolism, and target engagement of the dipeptide in real-time and in living cells.

One approach is to synthesize fluorescently labeled analogs of D-Threonyl-D-serine. Fluorescent D-amino acids (FDAAs) have already been successfully used to probe peptidoglycan synthesis in bacteria. nih.govacs.org A similar strategy could be applied to create a fluorescent version of D-Threonyl-D-serine. The design of such probes must ensure that the fluorescent tag does not significantly alter the biological activity of the dipeptide.

Another powerful technique is the use of activatable probes, which only become fluorescent upon interaction with a specific enzyme or target molecule. researchgate.net This approach reduces background fluorescence and increases sensitivity. Designing an activatable probe for D-Threonyl-D-serine would require knowledge of its specific binding partners or metabolic enzymes. Additionally, chiral adaptive recognition systems using achiral cages have been shown to distinguish between dipeptide enantiomers through changes in circular dichroism, offering a potential method for sensing D-Threonyl-D-serine. rsc.org

| Probe Type | Principle | Potential Application for D-Threonyl-D-serine |

| Fluorescently Labeled Analogs | Covalent attachment of a fluorophore to the dipeptide. | Tracking uptake, distribution, and localization in cells and tissues. nih.gov |

| Activatable Probes | Fluorescence is "turned on" by a specific biological event (e.g., enzyme cleavage). researchgate.net | Detecting the activity of specific metabolic enzymes or receptor binding. |

| Clickable Probes | Incorporation of a bioorthogonal handle for subsequent labeling with a reporter molecule. researchgate.net | Identifying binding partners through pull-down assays and proteomics. |

| Chiral Adaptive Recognition Systems | An achiral host molecule exhibits induced chirality upon binding to a chiral guest. rsc.org | Specific detection and quantification of D-Threonyl-D-serine in complex mixtures. |

Application of Advanced Bioengineering Principles to D-Dipeptide Systems

The field of bioengineering offers exciting opportunities to create novel systems based on D-dipeptides like D-Threonyl-D-serine. This could involve engineering cells or organisms to produce the dipeptide, or using the dipeptide as a building block for new biomaterials.

Synthetic biology approaches could be used to design and construct metabolic pathways for the production of D-Threonyl-D-serine in microbial hosts like E. coli. This would involve introducing and optimizing the expression of the necessary biosynthetic enzymes, potentially discovered through the methods described in section 6.2.

Furthermore, D-dipeptides can be used to create novel hydrogels for biomedical applications such as drug delivery and tissue engineering. nih.govacs.orgup.pt The inclusion of D-amino acids can confer resistance to proteolysis, enhancing the stability of these materials in biological environments. nih.gov Future research could explore the self-assembly properties of D-Threonyl-D-serine and its derivatives to create new supramolecular structures with tunable properties. The development of "mirror-image" biological systems, using D-proteins and L-nucleic acids, represents a frontier in bioengineering where D-dipeptides could play a role. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.